Bis(2-amino-4-methoxyphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71642-35-8 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
bis(2-amino-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H16N2O3/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8H,16-17H2,1-2H3 |
InChI Key |
DATMMTSVTVISMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)N)N |
Origin of Product |
United States |
Sophisticated Synthetic Strategies Towards Bis 2 Amino 4 Methoxyphenyl Methanone
Disconnection and Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Bis(2-amino-4-methoxyphenyl)methanone, the primary disconnections are made at the bonds forming the central ketone and the carbon-nitrogen bonds of the amino groups.
Two principal retrosynthetic pathways emerge:
Functional Group Interconversion (FGI): The amino groups are identified as prime candidates for late-stage introduction. A common precursor to an aromatic amine is a nitro group, which can be readily reduced. This FGI approach leads to the precursor, bis(4-methoxy-2-nitrophenyl)methanone. The challenge then becomes the synthesis of this dinitro-intermediate.
Carbonyl-Aryl Bond Disconnection: The central diarylmethanone core can be disconnected next. This reveals two major strategies for its formation:
Friedel-Crafts Acylation: One of the aryl-carbonyl bonds is disconnected, leading to an electrophilic acyl source, such as a 2-amino-4-methoxybenzoyl chloride derivative, and a nucleophilic aromatic ring, 3-methoxyaniline (or their nitro-substituted precursors). The strong activating and coordinating nature of the amino group often complicates this approach, making it more feasible to perform the acylation on a nitro-substituted arene followed by reduction.
Nucleophilic Acyl Substitution (Grignard-type reaction): Disconnecting the aryl-carbonyl bond heterolytically suggests the reaction of an organometallic nucleophile, like a 2-amino-4-methoxyphenyl Grignard reagent, with a suitable acyl derivative like a benzaldehyde, benzonitrile, or benzoyl chloride.
These analyses suggest that a practical forward synthesis would likely involve constructing a dinitro-dimethoxy-benzophenone intermediate via a Friedel-Crafts reaction, followed by a reduction step to install the amino functionalities.
Pioneering Approaches for the Synthesis of Aminomethoxy-Substituted Benzophenones
The synthesis of highly functionalized benzophenones relies on a collection of classic and modern organic reactions. The formation of the ketone linkage and the introduction of substituents are the two main phases of the synthesis.
The construction of the diaryl ketone structure is the cornerstone of the synthesis. Methodologies are chosen based on the stability and reactivity of the substituents on the aromatic precursors.
The reaction of Grignard reagents with nitrile compounds provides a reliable method for ketone synthesis. The organomagnesium halide adds across the carbon-nitrogen triple bond to form a magnesium salt of an imine, which upon acidic hydrolysis yields the desired ketone.
An illustrative example is the synthesis of bis(4-methoxyphenyl)methanone. Here, 4-methoxyphenylmagnesium bromide is reacted with 4-methoxybenzonitrile. The intermediate imine is not isolated but is directly hydrolyzed to produce the diaryl ketone. This method is particularly useful when the corresponding acyl chloride for a Friedel-Crafts reaction is unstable or difficult to access.
| Reactant 1 | Reactant 2 | Key Conditions | Product | Yield |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile | 1. Diethyl ether or THF | Bis(4-methoxyphenyl)methanone | Moderate to High |
| 2. Acidic workup (e.g., aq. HCl) |
This table presents a generalized summary of the Grignard reaction for diarylmethanone synthesis.
Friedel-Crafts acylation is a fundamental and widely used method for forming aryl ketones. indexcopernicus.com It involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govgoogle.com
For the synthesis of substituted benzophenones, the choice of substrates is critical to control the regioselectivity. The synthesis of a precursor to the target molecule, such as bis(4-methoxy-2-nitrophenyl)methanone, could theoretically be achieved by reacting 4-methoxy-2-nitrobenzoyl chloride with 3-nitroanisole. The directing effects of the substituents on the aromatic ring guide the position of the acylation. However, the presence of deactivating nitro groups can make the reaction sluggish, often requiring harsh conditions. nih.gov A common alternative involves acylating a more reactive arene and introducing the functional groups later. For instance, anisole (B1667542) can be acylated with 4-nitrobenzoyl chloride, followed by subsequent nitration and reduction steps. mdpi.com
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product Example |
| Anisole | 4-Methoxybenzoyl chloride | AlCl₃ | Bis(4-methoxyphenyl)methanone |
| Toluene | Benzoyl chloride | AlCl₃ | 4-Methylbenzophenone |
| Benzene (B151609) | 2,6-Dimethoxybenzoyl chloride | AlCl₃ | 2,6-Dimethoxybenzophenone rsc.org |
This table showcases representative examples of Friedel-Crafts acylation for benzophenone (B1666685) synthesis.
The introduction of amino groups onto the benzophenone scaffold is typically achieved after the formation of the ketone core, often via the reduction of a nitro group precursor.
This two-step process is one of the most effective strategies for installing an amino group on an aromatic ring.
Nitration: The benzophenone core is treated with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The existing substituents on the aromatic rings direct the position of nitration. In a molecule like bis(4-methoxyphenyl)methanone, the strongly activating ortho-, para-directing methoxy (B1213986) groups would direct nitration to the positions ortho to them (positions 3 and 3').
Reduction: Following nitration, the nitro groups are reduced to primary amino groups. This transformation can be accomplished using various reagents and conditions. masterorganicchemistry.com
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uklibretexts.org The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.
Catalytic Hydrogenation: A cleaner method involves the catalytic hydrogenation of the nitro compound. The reaction is carried out under a hydrogen (H₂) atmosphere using a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney Nickel (Raney Ni), supported on carbon. This method often provides high yields with simpler product isolation. masterorganicchemistry.com
| Substrate | Reagents/Conditions | Product |
| Nitrobenzene | Sn, conc. HCl, heat | Aniline (B41778) (as phenylammonium salt) libretexts.org |
| Nitrobenzene | Fe, HCl | Aniline |
| Aromatic Nitro Compound | H₂, Pd/C, Ethanol | Aromatic Amine |
This table summarizes common methods for the reduction of aromatic nitro compounds.
Introduction and Manipulation of Amino Functionalities
Selective Amination Protocols for Aromatic Systems
The introduction of an amino group at a specific position on an aromatic ring is a critical transformation in the synthesis of this compound. Achieving the desired ortho-amination relative to the eventual carbonyl linkage and para to the methoxy group necessitates the use of highly selective and efficient amination protocols.
Directed ortho-metalation (DoM) offers another powerful strategy for regioselective amination. In this approach, a directing group on the aromatic ring guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. For a precursor to this compound, a methoxy group can act as a directing group. However, the presence of other functional groups must be considered. A more robust directing group, such as a pivaloyl-protected amine (N-pivaloylaniline), can be employed to ensure high regioselectivity. Following ortho-lithiation, the resulting aryllithium species can be quenched with an electrophilic aminating agent, such as N,O-dimethylhydroxylamine, to introduce the amino group. Subsequent deprotection would then reveal the desired 2-amino-4-methoxyphenyl moiety.
The following table summarizes key aspects of these selective amination protocols:
| Method | Key Reagents | Advantages | Challenges |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base, aryl halide, ammonia (B1221849) equivalent (e.g., benzophenone imine) | High functional group tolerance, broad substrate scope. | Catalyst and ligand cost, potential for side reactions. |
| Directed ortho-Metalation (DoM) | Strong base (e.g., n-BuLi), directing group, electrophilic aminating agent. | Excellent regioselectivity for ortho-substitution. | Requires low temperatures, sensitive to moisture and air. |
Strategies for Methoxy Group Incorporation and Stability
The methoxy groups in this compound play a significant role in the electronic properties of the molecule and are key to its identity. Their incorporation and stability throughout the synthetic sequence are therefore of paramount importance.
The most common method for introducing a methoxy group onto an aromatic ring is through the Williamson ether synthesis , which involves the reaction of a phenoxide with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. In the context of synthesizing the target molecule, a dihydroxylated precursor could be selectively monomethylated at the desired position. The use of a base is critical to deprotonate the hydroxyl group, and the choice of base and reaction conditions can influence the selectivity of methylation if multiple hydroxyl groups are present.
Alternatively, the methoxy group can be introduced early in the synthesis, starting from commercially available materials like m-anisidine (B1676023) or 3-methoxyphenol. This approach requires that all subsequent reaction steps are compatible with the methoxy group. Fortunately, the methoxy group is generally stable under a wide range of reaction conditions, including many transition metal-catalyzed reactions and standard organic transformations. However, strong Lewis acids, such as aluminum chloride, which are often used in Friedel-Crafts reactions, can potentially lead to demethylation. Therefore, milder Lewis acids or alternative acylation methods may be necessary to preserve the integrity of the methoxy groups.
The stability of the methoxy group under various reaction conditions is summarized in the table below:
| Reaction Condition | Stability of Methoxy Group | Potential Issues |
| Basic conditions | Generally stable | --- |
| Mild acidic conditions | Generally stable | --- |
| Strong Lewis acids (e.g., AlCl₃) | Can be unstable | Demethylation |
| Hydrogenation (catalytic) | Generally stable | --- |
| Oxidation | Generally stable | Ring oxidation may occur under harsh conditions |
Advanced Synthetic Methodologies for Bis-Aryl Compounds with Related Architectures
The construction of the central diaryl ketone core of this compound can be achieved through various advanced synthetic methodologies. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical approaches.
Palladium-catalyzed reactions are central to modern organic synthesis and offer several routes to benzophenone derivatives. One such method is the palladium-catalyzed carbonylation of aryl halides. In this reaction, an aryl halide is treated with carbon monoxide in the presence of a palladium catalyst and a suitable coupling partner. To form a benzophenone, an organometallic reagent, such as an arylstannane (in a Stille coupling) or an arylboronic acid (in a Suzuki coupling), can be used as the coupling partner. For the synthesis of this compound, two molecules of a 2-amino-4-methoxyphenyl metallic reagent could be coupled with a carbonyl source, or a 2-amino-4-methoxyphenyl halide could be coupled with a 2-amino-4-methoxyphenyl metallic reagent in the presence of carbon monoxide.
Another powerful palladium-catalyzed method is the Heck-Mizoroki reaction , which could be adapted to form a chalcone (B49325) intermediate that is subsequently oxidized to the benzophenone. While not a direct route, this highlights the versatility of palladium catalysis in constructing complex aromatic systems.
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. In the context of synthesizing substituted benzophenones, PTC can be particularly useful for nucleophilic aromatic substitution (SNAr) reactions. For instance, if a precursor contains a leaving group that can be displaced by a nucleophile, a phase-transfer catalyst can facilitate the transport of the nucleophile from an aqueous phase to the organic phase where the substrate is dissolved. This can lead to increased reaction rates and milder reaction conditions. While not a direct method for forming the carbonyl bridge, PTC can be employed in the synthesis of precursors, for example, in the etherification step to introduce the methoxy groups.
Optimization of Reaction Conditions and Yield Enhancement for Complex Benzophenones
The synthesis of highly substituted benzophenones like this compound often requires careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts.
A classic method for the synthesis of benzophenones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For the synthesis of the target molecule, two equivalents of 3-aminoanisole could potentially be reacted with phosgene (B1210022) or a phosgene equivalent. However, the high reactivity of the amino groups would likely lead to side reactions. A more controlled approach would involve the acylation of a less reactive, protected aniline derivative. The choice of Lewis acid is critical; while strong Lewis acids like AlCl₃ are common, they can cause demethylation of the methoxy groups. Milder Lewis acids such as FeCl₃ or ZnCl₂ may be more suitable. The reaction temperature, solvent, and stoichiometry of the reactants and catalyst are all important parameters that need to be optimized to achieve the desired product in high yield.
Modern statistical methods, such as Design of Experiments (DoE) , can be employed to systematically optimize multiple reaction variables simultaneously. This approach allows for the efficient identification of the optimal conditions for temperature, catalyst loading, reaction time, and reactant ratios, leading to significant improvements in yield and purity.
Stereochemical Considerations in Substituted Benzophenone Synthesis
Benzophenones, including this compound, are generally achiral molecules unless they possess a chiral substituent on one of the phenyl rings or exhibit atropisomerism due to restricted rotation around the aryl-carbonyl bonds. In the case of the target molecule, the substitution pattern does not inherently lead to chirality.
However, the conformation of the molecule is an important stereochemical consideration. The two phenyl rings of benzophenone are not coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angles between the planes of the two aryl rings can be influenced by the nature and position of the substituents. In this compound, the presence of amino groups at the ortho positions could lead to intramolecular hydrogen bonding with the carbonyl oxygen, which would influence the conformation and potentially the reactivity of the molecule. While this does not introduce stereoisomers, understanding the preferred conformation can be important for predicting the molecule's properties and interactions.
If a chiral center were to be introduced into the molecule, for example, by using a chiral starting material or through an asymmetric synthesis, then the stereochemical outcome of the reactions would need to be carefully controlled. However, for the synthesis of the achiral target compound, the primary stereochemical consideration is the rotational conformation around the aryl-carbonyl bonds.
Comprehensive Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of Bis(2-amino-4-methoxyphenyl)methanone, its NMR spectra are simplified, with signals corresponding to one of the identical aryl rings. The molecule features two equivalent 2-amino-4-methoxyphenyl groups attached to a central carbonyl carbon.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Analysis
The ¹H NMR spectrum provides crucial information about the electronic environment of the protons in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns due to the influence of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) substituents.
Typically, the amino group protons appear as a broad singlet. The methoxy group protons give rise to a sharp singlet, usually found in the upfield region of the aromatic spectrum. The aromatic protons themselves would be expected to show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring system.
A detailed analysis of a hypothetical spectrum would involve assigning the observed signals to specific protons. For instance, the proton ortho to the amino group and meta to the carbonyl would have a different chemical shift compared to the proton ortho to the methoxy group and meta to the amino group. The coupling constants (J-values) between adjacent protons would confirm their relative positions on the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is based on predictive models and common values for similar structures, as specific experimental data for this compound is not readily available in the public domain.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to NH₂) | ~6.2-6.4 | d | ~2.5 |
| Ar-H (meta to NH₂) | ~6.3-6.5 | dd | ~8.5, 2.5 |
| Ar-H (ortho to C=O) | ~7.2-7.4 | d | ~8.5 |
| -NH₂ | ~4.5-5.5 (broad) | s | N/A |
| -OCH₃ | ~3.7-3.9 | s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation, including DEPT Studies
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the symmetry of this compound, seven distinct carbon signals are expected: one for the carbonyl carbon, five for the aromatic carbons, and one for the methoxy carbon.
Distortionless Enhancement by Polarization Transfer (DEPT) studies are instrumental in differentiating between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for -CH₃ and -CH groups, negative signals for -CH₂ groups, and no signal for quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons). This information is vital for the correct assignment of each carbon signal.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is based on predictive models and common values for similar structures, as specific experimental data for this compound is not readily available in the public domain.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C=O | ~195-198 | Absent |
| C-NH₂ | ~150-152 | Absent |
| C-OCH₃ | ~163-165 | Absent |
| C-C=O | ~115-117 | Absent |
| Ar-CH (ortho to C=O) | ~132-134 | Positive |
| Ar-CH (ortho to NH₂) | ~102-104 | Positive |
| Ar-CH (meta to NH₂) | ~105-107 | Positive |
| -OCH₃ | ~55-56 | Positive |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing the connectivity of protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern alternative HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the methoxy carbon and the aromatic carbon it is attached to, as well as correlations from the aromatic protons to the carbonyl carbon.
Specialized NMR (e.g., ¹⁹F NMR, ³¹P NMR) for Analogous Systems
While not directly applicable to this compound itself, specialized NMR techniques are crucial for studying analogous systems where fluorine or phosphorus atoms have been incorporated. For example, if a fluoro-substituted analog were synthesized, ¹⁹F NMR would provide information on the chemical environment of the fluorine atoms. Similarly, ³¹P NMR would be used for phosphorus-containing derivatives. These techniques are powerful tools in medicinal chemistry and materials science for probing the effects of specific substituents.
Vibrational Spectroscopy for Functional Group Probing
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:
N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group (C=O) is expected in the range of 1630-1650 cm⁻¹. The exact position is influenced by conjugation with the aromatic rings.
C-O Stretching: The aryl ether linkage (Ar-O-CH₃) would produce a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
Interactive Data Table: Characteristic FT-IR Absorption Bands (Note: This table presents expected ranges for the key functional groups.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Carbonyl (C=O) | Stretch | 1630 - 1650 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |
| Aryl Ether (C-O) | Asymmetric Stretch | ~1250 | Strong |
Fourier Transform Raman Spectroscopy
Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, composition, and conformation. The Raman spectrum is complementary to the infrared (IR) spectrum and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR spectroscopy.
For this compound, an FT-Raman spectrum would be expected to reveal characteristic peaks corresponding to its functional groups. Key vibrational modes would include:
N-H stretching vibrations of the primary amino groups, typically observed in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic rings and methoxy groups, expected around 2800-3100 cm⁻¹.
C=O stretching vibration of the ketone group, which is a strong and characteristic peak usually found in the 1630-1680 cm⁻¹ range.
Aromatic C=C stretching vibrations , which would appear in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations of the amino groups, typically located between 1250 and 1350 cm⁻¹.
C-O stretching vibrations of the methoxy groups, expected in the 1000-1300 cm⁻¹ range.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300-3500 | Data Not Available |
| Aromatic C-H Stretch | 3000-3100 | Data Not Available |
| Aliphatic C-H Stretch (Methoxy) | 2800-3000 | Data Not Available |
| C=O Stretch (Ketone) | 1630-1680 | Data Not Available |
| Aromatic C=C Stretch | 1400-1600 | Data Not Available |
| C-N Stretch | 1250-1350 | Data Not Available |
| C-O Stretch (Methoxy) | 1000-1300 | Data Not Available |
High-Performance Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a molecular formula of C₁₅H₁₆N₂O₃, the theoretical exact mass can be calculated. This experimental determination is crucial for confirming the molecular formula and distinguishing it from isobaric compounds. While the theoretical exact mass can be calculated, specific experimental HRMS data for this compound is not available in the consulted literature.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Theoretical Exact Mass | 272.1161 g/mol |
| Experimentally Determined Exact Mass | Data Not Available |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which the solvent evaporates, leaving gas-phase ions. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. The detection of this ion would confirm the molecular weight of the compound. Currently, there is no specific ESI-MS data available for this compound in the reviewed scientific literature.
Electron Ionization (EI) is a classic, high-energy ionization technique that results in extensive fragmentation of the analyte molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the compound. Key fragmentation pathways for this compound in EI-MS would likely involve cleavage of the bonds adjacent to the carbonyl group and within the methoxyphenyl moieties.
Desorption Electrospray Ionization (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. DART-MS typically produces protonated molecules with minimal fragmentation, similar to ESI-MS.
Detailed experimental EI or DART mass spectrometry data for this compound has not been found in the available scientific literature.
| Technique | Expected Key Ion(s) | Observed m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | Data Not Available |
| EI-MS | Molecular Ion (M⁺) and Fragment Ions | Data Not Available |
| DART-MS | [M+H]⁺ | Data Not Available |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the molecule's structure.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the benzophenone (B1666685) core, extended by the electron-donating amino and methoxy groups, would likely result in characteristic absorption maxima. The exact positions and intensities of these bands would be influenced by the solvent used for the analysis. However, specific experimental UV-Vis spectroscopic data for this compound is not available in the surveyed literature.
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Based on a comprehensive search of available scientific databases and literature, detailed experimental data for the specific compound This compound (CAS No. 71642-35-8) pertaining to the requested sections is not publicly available. appchemical.commolbase.com
Searches for photophysical and fluorescence behavior, X-ray crystallography structures, thermal analysis (TGA, DSC), and electron microscopy (SEM) or elemental analysis (EDXRF) for hybrid materials containing "this compound" did not yield specific results for this molecule.
The available literature frequently references related but structurally distinct compounds, such as the hydroxy analogue, Bis(2-hydroxy-4-methoxyphenyl)methanone (CAS No. 131-54-4), or other isomers and derivatives. epa.govchemsrc.comnist.gov However, per the strict instructions to focus solely on "this compound," data from these related compounds cannot be used.
Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed content for the specified outline sections due to the absence of published data for this particular chemical compound.
Chemical Transformations and Functional Group Reactivity
Reactions at the Amine Centers of Bis(2-amino-4-methoxyphenyl)methanone
The presence of two primary aromatic amine groups makes this molecule a versatile precursor for a range of derivatives. These reactions typically involve the nucleophilic nitrogen attacking an electrophilic species.
The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, or imines. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net Given that the starting material has two amine functionalities, reaction with two equivalents of an aldehyde or ketone can produce a bis-Schiff base.
These Schiff bases are not merely synthetic intermediates; they are "privileged ligands" capable of coordinating with various metal ions to form stable metal complexes. nih.govmdpi.com The condensation reaction to form these ligands is often straightforward, typically achieved by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. researchgate.netscirp.org The resulting imine ligands, derived from this compound, can act as bidentate or tetradentate ligands, coordinating with metal ions through the imine nitrogen and potentially other donor atoms present in the aldehyde or ketone precursor. mdpi.comnih.gov
Table 1: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type | Key Features |
|---|---|---|---|
| This compound | Salicylaldehyde | Bis-Schiff Base Ligand | Tetradentate ligand with N₂O₂ donor sites |
| This compound | Substituted Benzaldehydes | Bis-Imine Derivative | Used in synthesis of metal complexes and bioactive molecules mdpi.comresearchgate.net |
The nucleophilic nature of the primary amine groups allows for acylation and alkylation reactions.
Nucleophilic Acyl Substitution: This reaction involves treating the diamine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), in the presence of a base. masterorganicchemistry.comlibretexts.org The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of an amide bond. youtube.com This process can be repeated on the second amino group to yield a bis-amide derivative. The reactivity of the acylating agent is a key factor, with acid chlorides being more reactive than anhydrides, esters, or amides. libretexts.org
Nucleophilic Alkylation: The amino groups can also be alkylated using alkyl halides. However, this method can be difficult to control and often leads to over-alkylation, producing a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. A more controlled method for N-alkylation is reductive amination. nih.gov This involves the initial formation of an imine (Schiff base) by reacting the amine with an aldehyde or ketone, which is then reduced in situ, typically using a reducing agent like sodium borohydride (B1222165), to yield the secondary amine. mdpi.com This two-step, one-pot procedure is a highly effective way to form stable C-N bonds. researchgate.net
Primary aromatic amines are key substrates for diazotization reactions, which convert the amino group into a highly versatile diazonium salt functional group (-N₂⁺). byjus.com Treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), would yield a bis-diazonium salt. organic-chemistry.org
These diazonium salts are valuable synthetic intermediates that can undergo a variety of subsequent transformations, known as Sandmeyer or Sandmeyer-type reactions, where the diazonio group is replaced by a range of nucleophiles. organic-chemistry.orgscirp.org This provides a powerful route to introduce a wide array of substituents onto the aromatic rings that are not easily introduced by other means.
Table 2: Potential Transformations of Bis-Diazonium Salts
| Reagent | Product Functional Group | Reaction Name |
|---|---|---|
| Copper(I) Chloride (CuCl) | -Cl (Chloro) | Sandmeyer Reaction |
| Copper(I) Bromide (CuBr) | -Br (Bromo) | Sandmeyer Reaction |
| Potassium Iodide (KI) | -I (Iodo) | Diazotization-Iodination |
| Copper(I) Cyanide (CuCN) | -CN (Cyano) | Sandmeyer Reaction |
| Water (H₂O), heat | -OH (Hydroxy) | Hydrolysis |
The ortho-positioning of the amino group relative to the benzoyl carbonyl group in each ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives. nih.govorganic-chemistry.org Cyclocondensation reactions involve the reaction of the diamine with a compound containing two electrophilic centers, or a single component that can react with both the amine and another part of the molecule, leading to ring formation. nih.gov
For example, reaction with aldehydes or their equivalents can lead to the formation of dihydroquinazolines, which can be subsequently oxidized to quinazolines. organic-chemistry.org Similarly, reaction with acid chlorides or anhydrides can lead to the formation of quinazolinone derivatives. organic-chemistry.org These heterocyclic scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. nih.govresearchgate.net
Reactivity of the Ketone Moiety
The central carbonyl group (C=O) is an electrophilic site and can undergo nucleophilic attack. Its reactivity is moderated by the electron-donating amino and methoxy (B1213986) groups on the aromatic rings.
The ketone functional group can be readily reduced to a secondary alcohol or, under specific conditions, transformed into an imine and subsequently an amine.
Reduction to Alcohol: The most common transformation of the ketone is its reduction to a secondary alcohol, yielding bis(2-amino-4-methoxyphenyl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, capable of reducing ketones and aldehydes without affecting other functional groups like esters or amides. google.com The reaction is generally performed in an alcoholic solvent such as methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less selective.
Reductive Amination to Amine: While the ketone can be converted to an imine by reaction with a primary amine (e.g., ammonia (B1221849) or an alkylamine) and a dehydrating agent, this is less common than the Schiff base formation at the molecule's own amino groups. If such an imine were formed, it could then be reduced to the corresponding secondary amine. For instance, the reduction of a related compound, bis(4-methoxyphenyl)methanimine, to bis(4-methoxyphenyl)methanamine using sodium borohydride has been documented. google.com
Oxime and Hydrazone Formation
The carbonyl group of this compound serves as a key site for chemical modification, readily undergoing condensation reactions with nitrogen-based nucleophiles. The formation of oximes and hydrazones represents a fundamental transformation of the ketone functionality, converting the C=O double bond into a C=N double bond. masterorganicchemistry.com These reactions are typically catalyzed by acid and proceed via an initial nucleophilic addition to the carbonyl carbon, followed by a dehydration step to yield the final imine-type product. masterorganicchemistry.comkhanacademy.org
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding ketoxime. wikipedia.org This transformation replaces the carbonyl oxygen with a =N-OH group. The reaction is generally reversible and is driven to completion by removing the water formed during the reaction.
Hydrazone Formation: Similarly, treatment of the parent ketone with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., substituted hydrazines) yields the corresponding hydrazone. nih.gov This reaction introduces a =N-NH₂ moiety in place of the carbonyl group. Hydrazones are valuable intermediates in organic synthesis, notably in reactions like the Wolff-Kishner reduction. masterorganicchemistry.com
The general scheme for these transformations is presented below:
Figure 1: General reaction scheme for the formation of oxime and hydrazone from this compound.
| Reactant | Reagent | Product | Functional Group Transformation |
| This compound | Hydroxylamine (NH₂OH) | This compound Oxime | Ketone (>C=O) to Ketoxime (>C=N-OH) |
| This compound | Hydrazine (NH₂NH₂) | This compound Hydrazone | Ketone (>C=O) to Hydrazone (>C=N-NH₂) |
Electrophilic Aromatic Substitution on the Activated Aromatic Rings
The two phenyl rings in this compound are highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the presence of two strong electron-donating groups (EDGs) on each ring: an amino group (-NH₂) and a methoxy group (-OCH₃). msu.edu Both substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. quora.com
Both the amino and methoxy groups are ortho, para-directors. msu.edu This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the positions on each ring are numbered relative to the benzoyl group attachment point (C1). The amino group is at C2 and the methoxy group is at C4.
The directing effects of the substituents can be summarized as follows:
Amino group (-NH₂ at C2): Strongly activating and directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
Methoxy group (-OCH₃ at C4): Strongly activating and directs incoming electrophiles to the C3 and C5 (ortho) positions.
Since both groups direct to the same positions (C3 and C5), their effects are reinforcing. msu.edu The amino group is generally a stronger activating group than the methoxy group. Therefore, the positions most susceptible to electrophilic attack are C3 and C5. Steric hindrance from the adjacent benzoyl group and the amino group might influence the relative rates of substitution at these positions, often favoring the less hindered C5 position.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com The high reactivity of the rings means that mild reaction conditions are often required to prevent polysubstitution or side reactions.
| Position on Aromatic Ring | Substituent | Directing Effect | Combined Influence | Predicted Reactivity |
| C3 | -NH₂ (ortho), -OCH₃ (ortho) | ortho, para | Reinforcing | Highly Activated |
| C5 | -NH₂ (para), -OCH₃ (ortho) | ortho, para | Reinforcing | Highly Activated |
| C6 | -NH₂ (meta) | ortho, para | --- | Less Activated |
Regioselective Derivatization Strategies for this compound
Achieving regioselectivity in the derivatization of this compound is a significant synthetic challenge due to the multiple activated sites on both aromatic rings. Strategies to control the position of substitution are crucial for synthesizing specific isomers.
One primary strategy involves the use of protecting groups for the highly activating amino functionalities. The primary amine groups can be converted into less activating and more sterically bulky groups, such as amides (e.g., by acylation to form an acetamide). This transformation has two key effects:
Modulation of Reactivity: The amide group is still an ortho, para-director but is significantly less activating than a free amino group. This allows for more controlled reactions and can prevent unwanted side reactions like oxidation.
Steric Hindrance: The bulkier amide group can sterically block the adjacent ortho position (C3), thereby directing the incoming electrophile preferentially to the less hindered C5 position.
Following the electrophilic substitution reaction, the protecting group can be removed (e.g., by hydrolysis of the amide) to regenerate the free amino group.
Another approach to achieving regioselectivity is through the careful selection of reaction conditions, such as temperature, solvent, and the nature of the electrophile and catalyst. nih.gov For instance, bulky electrophiles may selectively react at the sterically most accessible C5 position.
| Strategy | Description | Outcome |
| Amine Protection (Acylation) | Conversion of the -NH₂ groups to -NHC(O)CH₃ groups before electrophilic substitution. | Reduces the activating effect of the amine and sterically hinders the C3 position, favoring substitution at the C5 position. |
| Control of Reaction Conditions | Use of low temperatures, specific solvents, or bulky electrophiles. | Can influence the kinetic vs. thermodynamic product distribution, potentially favoring one substitution site over another. |
| Directed Ortho Metalation (DoM) | This strategy is less likely to be straightforward due to multiple coordinating sites but could theoretically be explored. It involves deprotonation at a specific site directed by a coordinating group, followed by quenching with an electrophile. | Could potentially offer a route to substitution at less electronically favored positions, such as C6, although this would be challenging to implement selectively. |
Exploration of Intramolecular Cyclization Pathways
The structure of this compound, featuring two nucleophilic amino groups in proximity to an electrophilic carbonyl carbon, is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. acs.org These transformations are often key steps in the synthesis of pharmacologically relevant scaffolds.
One prominent pathway involves the acid-catalyzed condensation of one of the amino groups with the central carbonyl group. This reaction, if followed by subsequent transformations, can lead to the formation of acridine (B1665455) or acridone-type structures, particularly if the second amino group participates or if the reaction is performed in the presence of other reagents.
A particularly relevant cyclization pathway for aminobenzophenones is the formation of benzodiazepines . For example, a derivative of this compound could undergo a reaction where one of the amino groups is first modified (e.g., alkylated with an α-halo ester) and then cyclizes with the carbonyl group to form a seven-membered diazepine (B8756704) ring. While this is not a direct cyclization of the parent molecule, it highlights a common and powerful synthetic route starting from this structural motif.
Another potential pathway could involve an intramolecular nucleophilic attack of the amino group on one of the aromatic rings, although this typically requires specific conditions, such as the presence of a good leaving group on the ring (a process known as intramolecular nucleophilic aromatic substitution).
| Proposed Pathway | Description | Potential Product Class |
| Acid-Catalyzed Condensation | Intramolecular reaction between an amino group and the ketone carbonyl, leading to dehydration. | Acridine or related fused heterocyclic systems. |
| Pictet-Spengler type reaction | If the amine is converted to an imine and an activated site on the other ring attacks it. This is a hypothetical pathway requiring specific modifications. | Fused polycyclic alkaloids. |
| Cyclization via Derivatization | Modification of an amino group followed by intramolecular reaction with the carbonyl. For example, reaction with an amino acid derivative. | Benzodiazepines and related seven-membered heterocycles. |
Inorganic Chemistry and Coordination Phenomena
Design Principles for Bis(2-amino-4-methoxyphenyl)methanone as a Ligand
This compound is an excellent candidate for a chelating ligand due to the strategic placement of its donor atoms. The molecule possesses several potential coordination sites: the nitrogen atoms of the two amino groups, the oxygen atom of the carbonyl group, and potentially the oxygen atoms of the methoxy (B1213986) groups. The primary donor sites are expected to be the amino nitrogens and the carbonyl oxygen.
The two amino groups and the central carbonyl group can act in concert to form stable chelate rings with a metal ion. The flexibility of the molecule allows the two aromatic rings to arrange themselves in a manner that facilitates the formation of a coordination pocket. This arrangement is crucial for the stability of the resulting metal complexes. The formation of five- or six-membered chelate rings is particularly favored in coordination chemistry as it minimizes ring strain. Depending on the spatial arrangement of the donor atoms, this compound can act as a bidentate or tridentate ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is critical to ensure the dissolution of both the ligand and the metal salt, facilitating the complexation reaction.
Complexes of this compound with various transition metal ions can be synthesized by reacting the ligand with the corresponding metal chlorides, nitrates, or acetates in an alcoholic medium. The reaction mixture is often refluxed to ensure the completion of the reaction. The resulting metal complexes, which often precipitate out of the solution upon cooling, can then be isolated by filtration, washed, and dried.
The nature of the metal ion plays a significant role in the structure and properties of the resulting complex. For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Co(II) and Ni(II) can form tetrahedral or octahedral complexes. Zn(II), having a d10 electronic configuration, typically forms tetrahedral or octahedral complexes without the influence of ligand field stabilization energy. The complexation with a metal in a zero-oxidation state, such as Cr(0), would likely involve a different synthetic approach, possibly through the displacement of weakly bound ligands like CO from a chromium carbonyl precursor.
The stoichiometry of the metal complexes is determined by the molar ratio of the metal ion to the ligand used in the synthesis and can be confirmed by elemental analysis. Common stoichiometries for bidentate or tridentate ligands are 1:1 (metal:ligand) or 1:2.
The coordination geometry of the complexes can be predicted based on the coordination number of the central metal ion and the nature of the ligand. For a 1:1 complex where the ligand acts as a tridentate donor, a coordination number of four could be achieved with an additional monodentate ligand (like a solvent molecule or a counter-ion), leading to a tetrahedral or square planar geometry. A coordination number of six would result in an octahedral geometry. In 1:2 complexes, two ligand molecules would surround the central metal ion, likely leading to an octahedral geometry.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Expected Coordination Geometry |
|---|---|---|
| Cu(II) | 1:1 or 1:2 | Square Planar, Distorted Octahedral |
| Co(II) | 1:1 or 1:2 | Tetrahedral, Octahedral |
| Mn(II) | 1:1 or 1:2 | Octahedral |
| Ni(II) | 1:1 or 1:2 | Square Planar, Octahedral |
| Zn(II) | 1:1 or 1:2 | Tetrahedral, Octahedral |
| Pt(II) | 1:1 | Square Planar |
| Cr(0) | 1:1 | Octahedral (with other ligands) |
The interaction between the d-orbitals of the transition metal ion and the donor atoms of the this compound ligand leads to the splitting of the d-orbitals into different energy levels. This phenomenon is described by ligand field theory. wikipedia.org The magnitude of this splitting, denoted as 10Dq or Δ, depends on the metal ion, its oxidation state, and the nature of the ligand. The electronic spectra (UV-Vis) of the complexes can provide valuable information about the d-d electronic transitions and allow for the calculation of ligand field parameters such as the ligand field splitting energy (10Dq), the Racah inter-electronic repulsion parameter (B), and the nephelauxetic ratio (β). researchgate.net
The nephelauxetic ratio (β = Bcomplex / Bfree ion) indicates the degree of covalency in the metal-ligand bond. A value of β less than 1 suggests a covalent character, arising from the overlap of ligand orbitals with the metal d-orbitals. researchgate.net The ligand field stabilization energy (LFSE) can also be calculated from the value of 10Dq and provides a measure of the additional stability gained by the complex due to the splitting of the d-orbitals.
| Parameter | Description | Information Gained |
|---|---|---|
| 10Dq (Δo) | Ligand Field Splitting Energy | Strength of the ligand field |
| B | Racah Parameter | Inter-electronic repulsion in the complex |
| β | Nephelauxetic Ratio | Degree of covalency in the metal-ligand bond |
| LFSE | Ligand Field Stabilization Energy | Extra stability of the complex due to d-orbital splitting |
Spectroscopic and Electrochemical Characterization of Coordination Compounds
A variety of spectroscopic and electrochemical techniques are employed to fully characterize the coordination compounds of this compound.
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the coordination sites of a ligand upon complexation. By comparing the FTIR spectrum of the free ligand with those of its metal complexes, shifts in the vibrational frequencies of the functional groups involved in bonding can be observed.
For this compound, the key vibrational bands to monitor are the N-H stretching and bending vibrations of the amino groups and the C=O stretching vibration of the carbonyl group. Upon coordination of the amino group's nitrogen atom to a metal ion, the N-H stretching frequency is expected to shift to a lower wavenumber due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond. Similarly, the coordination of the carbonyl oxygen to the metal ion would lead to a decrease in the C=O stretching frequency. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
| Functional Group | Vibrational Mode | Expected Shift upon Coordination | Reason for Shift |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | Decrease in frequency | Weakening of N-H bond due to M-N bond formation |
| Carbonyl (C=O) | C=O Stretch | Decrease in frequency | Weakening of C=O bond due to M-O bond formation |
| New Bands | M-N and M-O Stretches | Appearance in low-frequency region | Formation of new metal-ligand bonds |
UV-Vis Spectroscopy for Electronic Transitions in Complexes
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within metal complexes. For complexes of this compound, one would anticipate observing ligand-centered transitions (π → π* and n → π*) as well as charge-transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions for complexes with transition metals.
The positions and intensities of these absorption bands would provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. For instance, a shift in the absorption maxima of the ligand upon coordination can indicate the involvement of specific donor atoms in bonding. However, a search of the scientific literature did not yield any specific UV-Vis spectroscopic data for metal complexes of this compound.
NMR Spectroscopy of Paramagnetic and Diamagnetic Complexes
In the case of paramagnetic complexes, the presence of an unpaired electron on the metal center would lead to significant changes in the NMR spectrum, including large chemical shifts (paramagnetic shifts) and line broadening. The analysis of these paramagnetic NMR spectra can provide detailed information about the electronic structure and magnetic properties of the complexes. Unfortunately, no specific NMR data, for either diamagnetic or paramagnetic complexes of this compound, are currently available in the published literature.
Mass Spectrometry of Metal Complexes
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of metal complexes. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For complexes of this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for generating ions of the intact complex.
The analysis would be expected to show a parent ion peak corresponding to the molecular weight of the complex, along with peaks from isotopologues, which would be characteristic of the specific metal coordinated. While mass spectrometry data is available for related compounds, no such data has been reported for metal complexes of this compound.
Cyclic Voltammetry and Other Electrochemical Studies
Cyclic voltammetry and other electrochemical techniques are employed to investigate the redox properties of metal complexes, providing information on the stability of different oxidation states of the metal center and the influence of the ligand environment on these properties. For metal complexes of this compound, such studies could reveal reversible or irreversible redox processes, which would be indicative of the electronic communication between the metal and the ligand.
Catalytic Applications of Metal Complexes in Organic Synthesis
Metal complexes are widely utilized as catalysts in a vast array of organic reactions. The catalytic activity of a complex is intricately linked to the nature of the metal center and the coordinating ligands. The ligand can influence the catalyst's reactivity, selectivity, and stability. Given the structural features of this compound, its metal complexes could potentially be explored as catalysts in reactions such as cross-coupling, oxidation, or hydrogenation.
The amino and carbonyl groups could play a direct role in the catalytic cycle by stabilizing reactive intermediates or participating in substrate activation. However, there are currently no published reports on the catalytic applications of metal complexes derived from this compound in organic synthesis.
Advanced Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Detailed Density Functional Theory (DFT) calculations, which would provide insights into the three-dimensional structure and vibrational modes of Bis(2-amino-4-methoxyphenyl)methanone, are not available in the reviewed literature. Such calculations would typically be performed using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)) to determine key geometrical parameters like bond lengths, bond angles, and dihedral angles. Furthermore, a vibrational analysis would predict the infrared (IR) and Raman active vibrational frequencies, which are crucial for the spectroscopic characterization of the molecule.
A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the electron density distribution and predict sites for electrophilic and nucleophilic attack, could not be found. This analysis is valuable for understanding the molecule's reactivity in chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure, including charge transfer interactions and delocalization of electron density within the molecule. Specific NBO analysis data for this compound, which would quantify these interactions, is not present in the available research.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap, in particular, is a measure of the molecule's stability. Quantitative data from a HOMO-LUMO analysis for this compound was not identified.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving a specific compound. However, no studies detailing the computational elucidation of reaction mechanisms for this compound were found.
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)
While experimental spectroscopic data may exist, the theoretical prediction of spectroscopic signatures, such as NMR chemical shifts and IR frequencies, through computational methods for this compound is not available in the literature that was surveyed. These predictions are valuable for corroborating experimental findings and aiding in spectral assignments.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion over time, offering a powerful approach to explore the conformational space of flexible molecules like this compound. The conformational flexibility of this compound arises from the rotation around the single bonds connecting the methoxyphenyl groups to the central carbonyl carbon.
Methodology and Expected Outcomes:
An MD simulation of this compound would typically involve the following steps:
System Setup: A 3D model of the molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.
Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic forces and potential energies within the system.
Simulation Run: The system is subjected to a period of equilibration, followed by a production run where the trajectory of each atom is calculated by integrating Newton's laws of motion over a series of small time steps.
Through these simulations, researchers can analyze various parameters to understand the conformational preferences of the molecule. Key analyses would include:
Dihedral Angle Analysis: Tracking the dihedral angles around the bonds connecting the phenyl rings to the carbonyl group would reveal the most populated rotational states (conformers).
Root Mean Square Deviation (RMSD): This analysis helps to assess the stability of the molecule's conformation over the simulation time.
Radius of Gyration (Rg): This parameter provides insight into the compactness of the molecule's structure.
Intramolecular Interactions: Identification of stable intramolecular hydrogen bonds, for instance between the amino groups and the carbonyl oxygen, which can significantly influence the preferred conformation.
Illustrative Data from Conformational Analysis:
While specific data for this compound is not available, a hypothetical molecular dynamics study could yield data presented in the following format:
| Dihedral Angle (φ) | Populated Range (degrees) | Occupancy (%) | Dominant Conformation |
| C(aryl)-C(carbonyl)-C(aryl)-C(aryl) | -30 to +30 | 65 | Twisted |
| +150 to -150 | 25 | Anti-twisted | |
| Other | 10 | Various minor conformers |
This table illustrates the type of data that would be generated from a dihedral angle analysis in a molecular dynamics simulation, indicating the prevalence of different molecular shapes.
Ligand-Substrate Interactions via Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or substrate), forming a stable complex. For this compound, docking simulations can elucidate its potential to interact with various biological targets, such as enzymes or receptors, which is a crucial step in drug discovery. ijper.org
Methodology and Expected Findings:
A typical molecular docking workflow for this compound would involve:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand, this compound.
Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: The different poses are then scored based on their binding affinity, which is an estimation of the binding free energy. The poses with the best scores are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Potential Interaction Profile:
The chemical structure of this compound, with its amino and methoxy (B1213986) groups, suggests it can participate in a variety of interactions:
Hydrogen Bonding: The amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the oxygen of the methoxy groups can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl rings provide a large hydrophobic surface area that can interact with nonpolar pockets in a binding site.
Pi-Stacking: The aromatic rings can engage in pi-pi or cation-pi interactions with aromatic residues of the receptor.
Illustrative Docking Results:
A hypothetical docking study of this compound against a kinase enzyme might produce results summarized as follows:
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | LYS78 | Hydrogen Bond (with -NH2) |
| LEU130 | Hydrophobic | ||
| PHE189 | Pi-Stacking | ||
| 2 | -8.2 | GLU95 | Hydrogen Bond (with C=O) |
| VAL82 | Hydrophobic | ||
| 3 | -7.9 | ASP201 | Hydrogen Bond (with -OCH3) |
This table provides a hypothetical representation of molecular docking results, detailing the predicted binding affinity and the specific amino acid residues involved in the interaction.
Studies on similar aminophenyl compounds and substituted methanone (B1245722) derivatives have successfully utilized molecular docking to predict their binding modes and guide the synthesis of more potent analogs. ijper.orgjusst.org These computational approaches are instrumental in rationalizing structure-activity relationships and accelerating the drug design process.
Applications in Materials Science and Specialized Chemical Synthesis
Role as Precursors for Advanced Organic Materials
The two primary amine functional groups on the molecule's backbone allow it to serve as a fundamental building block for a variety of advanced organic materials, from vibrant dyes to robust engineering polymers.
The aromatic diamine structure of Bis(2-amino-4-methoxyphenyl)methanone makes it an ideal candidate for the synthesis of chromophores. Aromatic amines are foundational components in many classes of dyes, including azo dyes. While direct synthesis of azo dyes from this specific methanone (B1245722) is not extensively documented, analogous structures such as (3,4-diaminophenyl)phenyl methanone are used to create novel, complex azo Schiff base dyes. researchgate.net The synthesis involves the reaction of the diamine with an azo aldehyde, demonstrating a pathway by which this compound could be utilized. researchgate.net
In the realm of optical materials, donor-π-acceptor chromophores are essential for applications in nonlinear optics (NLO). Research has shown that chromophores based on N,N-bis-(4-methoxyphenyl)aryl-amino donors exhibit significant hyperpolarizability, a key property for NLO materials. washington.edu These molecules are designed for use in electro-optic devices. washington.edu The this compound structure provides a related donor framework that can be functionalized to create materials with tailored optical properties. The table below summarizes key characteristics of related chromophores.
| Property | Chromophore A (bis-(4-methoxyphenyl)aminophenyl donor) | Chromophore YLD156 (dialkylaminophenyl donor) |
| λmax (in chloroform) | 745 nm | 753 nm |
| Electron Donor Group | N,N-bis(4-methoxyphenyl)phenyl-amino | Aliphatic chain-bearing aniline (B41778) |
| Application Area | Nonlinear Optics (NLO) | Nonlinear Optics (NLO) |
| Data sourced from studies on highly hyperpolarizable chromophores. washington.edu |
Incorporation into Polymeric Architectures (e.g., polyamides, polyimides)
Aromatic diamines are critical monomers for the synthesis of high-performance polymers such as polyamides and polyimides, which are valued for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound, as an aromatic diamine, is a suitable monomer for producing these polymers through polycondensation reactions.
The synthesis of polyimides typically follows a two-step process. ntu.edu.tw First, the diamine monomer reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. core.ac.uknasa.gov In the second step, this precursor undergoes thermal or chemical cyclodehydration (imidization) to form the final, often intractable, polyimide. ntu.edu.twcore.ac.uk
Similarly, polyamides can be synthesized through the direct polycondensation of the diamine with aromatic dicarboxylic acids. mdpi.com The incorporation of the bent and relatively flexible benzophenone (B1666685) ketone linkage, along with the methoxy (B1213986) groups, into the polymer backbone would be expected to influence the final properties of the material, potentially enhancing solubility and modifying thermal characteristics compared to more rigid monomers. researchgate.netresearchgate.net
Intermediates in the Synthesis of Complex Organic Molecules
The reactive amine groups of this compound allow it to serve as a versatile intermediate for constructing more complex molecular architectures. It can be a starting point for synthesizing Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases can then be used to create larger, more intricate structures, including macrocycles and metal complexes. nih.govresearchgate.net
For instance, research on the synthesis of benziporphyrin systems—a class of complex heterocyclic molecules—has utilized related intermediates like dimethoxybenzene dicarbinol, derived from 4-methoxyphenylmagnesium bromide, to build the core structure. africaresearchconnects.com The synthesis of a novel azo Schiff base from (3,4-diaminophenyl)phenyl methanone further illustrates how a diamino-benzophenone core can act as a scaffold for building elaborate molecules with specific functionalities, such as those intended for biological or analytical applications. researchgate.net
Catalytic Applications in Organic Transformations
While this compound itself is not typically used as a catalyst, it serves as an excellent precursor for synthesizing ligands that can form catalytically active metal complexes. The amino groups can readily react with aldehydes or ketones to form Schiff base ligands. These ligands can then coordinate with various transition metals, such as copper(II), to create complexes with significant catalytic potential. nih.gov
For example, a copper(II) complex of a Schiff base derived from a substituted aminophenol, bis[2-(p-tolyliminomethyl)phenolato] copper(II), has demonstrated catalytic activity in the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using hydrogen peroxide as the oxidant. inorgchemres.org Such complexes act as homogeneous catalysts, enabling chemical transformations with high efficiency and selectivity. inorgchemres.org The synthesis of binuclear copper(II) complexes from related imine bases further highlights the utility of these structures in creating advanced catalytic systems. nih.gov
Surface Modification Agents and Components in Hybrid Nanomaterials
The functional groups present in this compound make it and its derivatives suitable for surface modification and the creation of hybrid nanomaterials. Amino groups are particularly effective for grafting onto surfaces to alter properties like hydrophilicity and biocompatibility. researchgate.net
In the field of nanomaterials, compounds with similar functionalities have been used to functionalize nanoparticles. For example, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a related Schiff base, has been used to coat iron(III) oxide (Fe₃O₄) magnetic nanoparticles. nanomedicine-rj.com This surface modification imparts new functionalities to the nanoparticles, such as antibacterial properties, making them suitable for biomedical applications or water treatment. nanomedicine-rj.com Hybrid nanomaterials, which combine organic and inorganic components, often rely on organic molecules to act as linking agents or to provide specific surface properties. beilstein-journals.orgfrontiersin.orgbeilstein-journals.org The amine functionalities of this compound provide anchor points for attachment to inorganic substrates, facilitating the development of advanced hybrid systems.
Development of Sensors and Probes for Specific Analytes
The development of chemical sensors and molecular probes often relies on molecules that can selectively interact with a target analyte and produce a measurable signal. The structure of this compound contains several features that are potentially useful for sensor design. The amino groups can act as binding sites or can be functionalized to recognize specific ions or molecules.
While direct application of this specific compound in sensors is not widely reported, analogous structures have been investigated for their specific interactions with biological targets. For instance, synthetic diarylpentanoids, which share the bis(hydroxyphenyl) structural motif, have been studied for their binding affinity to key proteins like Heat Shock Factor 1 (HSF1) and Heat Shock Proteins (HSPs). mdpi.com This specific molecular recognition is the fundamental principle behind the action of many biological probes. The ability to form Schiff bases and subsequently metal complexes also opens avenues for creating colorimetric or fluorescent sensors, where analyte binding to the metal center induces a change in the optical properties of the complex.
Q & A
Q. What are the standard protocols for synthesizing Bis(2-amino-4-methoxyphenyl)methanone, and how is purity confirmed?
- Methodological Answer : The synthesis typically involves nucleophilic alkylation or Friedel-Crafts acylation. For example, halogenated precursors (e.g., 2,4,5-trifluorobenzaldehyde) react with amines under controlled conditions in solvents like THF or DMSO. Purification is achieved via flash chromatography or recrystallization . Purity is confirmed using:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic coupling patterns.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- HPLC-MS to assess molecular weight and purity (>95%) .
| Reaction Step | Reagents/Conditions | Yield | Analytical Validation |
|---|---|---|---|
| Nucleophilic alkylation | KOH/DMSO, 80°C, 6h | 65–75% | ¹H NMR, IR |
| Purification | Flash chromatography (hexane:EtOAc) | – | HPLC-MS |
Q. What spectroscopic methods are essential for confirming the structure of this compound?
- Answer :
- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm with broadening).
- ¹³C NMR : Confirms carbonyl carbon (δ ~195 ppm) and quaternary carbons.
- X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 56.34° in analogous structures) .
Q. What are the critical parameters to optimize during synthesis to improve yield?
- Answer :
- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance reaction rates.
- Stoichiometry : Excess amine (1.2–1.5 equiv) ensures complete substitution.
- Temperature : Controlled heating (70–90°C) avoids side reactions like over-alkylation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Answer :
- Cross-validation : Combine XRD (for absolute configuration) with NMR/IR to resolve ambiguities in substituent positioning .
- Computational modeling : Use density functional theory (DFT) to predict NMR shifts or optimize geometries (e.g., Gaussian, ORCA) .
- Replicate experiments : Vary reaction conditions to isolate intermediates or byproducts .
Q. How to design experiments to evaluate the biological activity of derivatives?
- Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram+/Gram− bacteria.
- Efflux pump inhibition : Fluorescence-based assays (e.g., ethidium bromide accumulation in bacterial cells).
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .
Q. What computational tools predict electronic properties for material science applications?
- Answer :
- ACD/Labs Percepta : Predicts UV-Vis absorption spectra and redox potentials.
- Molecular docking : Assess interactions with biological targets (e.g., AutoDock Vina) .
Q. What strategies elucidate the crystal structure using X-ray diffraction?
- Answer :
- Single-crystal growth : Slow evaporation from ethanol/acetone mixtures.
- Refinement software : SHELXL for small-molecule refinement; WinGX/ORTEP for visualization .
- Handle twinned data : Use the TWIN command in SHELXL for non-merohedral twinning .
Specialized Applications
Q. What methodologies assess UV absorption properties in polymer matrices?
- Answer :
- UV-Vis spectroscopy : Measure λmax in ethanol or polymer films (e.g., 290–320 nm for benzophenone analogs).
- Comparative studies : Benchmark against commercial UV absorbers (e.g., benzophenone-3) .
Q. How to analyze regioselectivity in electrophilic substitution reactions of derivatives?
- Answer :
- Isotopic labeling : Use deuterated reagents to track substitution patterns.
- HPLC-MS/MS : Quantify isomeric ratios in reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
